An In-depth Technical Guide to 1-Methylhydantoin: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 1-Methylhydantoin: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylhydantoin is a heterocyclic organic compound of significant interest in various scientific disciplines, including medicinal chemistry, toxicology, and metabolomics. As a derivative of hydantoin (B18101), it shares a core structure found in several anticonvulsant drugs. Furthermore, its role as a metabolite, particularly in the context of renal function and gut microbiome activity, has brought it to the forefront of biomedical research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of 1-Methylhydantoin, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Structure and Identifiers
1-Methylhydantoin, systematically named 1-methylimidazolidine-2,4-dione, is a five-membered ring compound containing two nitrogen atoms and two carbonyl groups. The methyl group is attached to the nitrogen atom at position 1 of the hydantoin ring.
The structural formula of 1-Methylhydantoin is as follows:
A comprehensive list of its chemical identifiers is provided in the table below.
| Identifier | Value |
| IUPAC Name | 1-methylimidazolidine-2,4-dione[1] |
| CAS Number | 616-04-6[1][2] |
| Molecular Formula | C₄H₆N₂O₂[1][2] |
| Molecular Weight | 114.10 g/mol [1][2] |
| SMILES | CN1CC(=O)NC1=O[1][2] |
| InChI | InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8)[1] |
| InChIKey | RHYBFKMFHLPQPH-UHFFFAOYSA-N[1][2] |
| PubChem CID | 69217[1] |
Physicochemical Properties
The physicochemical properties of 1-Methylhydantoin are crucial for understanding its behavior in biological systems and for its application in chemical synthesis. A summary of these properties is presented in the table below.
| Property | Value | Experimental Method/Source |
| Melting Point | 156-157 °C[2] | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 213.59 °C (estimated)[3] | Estimation |
| Density | 1.284 g/cm³ (predicted)[3] | Prediction |
| Solubility | Soluble in methanol.[3] Insoluble in water.[3] Soluble in DMSO.[4] | Visual Inspection/Solvent Addition |
| pKa | 8.94 ± 0.10 (predicted)[3] | Prediction |
| LogP | -1.148 | Human Metabolome Database (HMDB)[1] |
| Enthalpy of Formation (crystal, 298.15 K) | -415.5 ± 2.0 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry |
| Enthalpy of Sublimation (298.15 K) | 100.3 ± 2.2 kJ·mol⁻¹ | Thermogravimetric Analysis (TGA) and DSC |
| Crystal Structure | Monoclinic (Polymorph I), Orthorhombic (Polymorph II, III) | Single-crystal X-ray diffraction |
Synthesis and Reactions
Synthesis of 1-Methylhydantoin
A common method for the synthesis of 1-Methylhydantoin involves the reaction of N-methylglycine (sarcosine) with a cyanate (B1221674) source, followed by cyclization. A detailed experimental protocol based on a patented method is provided below.
Experimental Protocol: Synthesis of 1-Methylhydantoin
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Materials: 30% aqueous methylamine (B109427) solution, 10% aqueous sodium carbonate solution, 20% aqueous sodium chloroacetate (B1199739) solution, 8% aqueous sodium cyanate solution, solid sodium cyanate, concentrated sulfuric acid, chloroform.
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Procedure:
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To a 500 mL four-necked flask, add 46.5 g of 30% aqueous methylamine solution, 106 g of 10% aqueous sodium carbonate solution, and 87.5 g of 20% aqueous sodium chloroacetate solution.
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Heat the reaction mixture to 50-70 °C and stir for 3-5 hours.
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After the reaction, remove excess methylamine by distillation and adjust the pH of the solution to 2 with an appropriate acid.
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Heat the solution to 100 °C and add 91 g of 8% aqueous sodium cyanate solution dropwise under reflux. Stir the reaction for 30 minutes.
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Add 7.3 g of solid sodium cyanate and continue the reaction for another 90 minutes.
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Cool the reaction mixture to 5 °C and carefully add 25 g of concentrated sulfuric acid.
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Heat the mixture to 100 °C and reflux for 2 hours.
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The crude product is obtained by vacuum distillation.
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Purify the crude product by recrystallization from chloroform. The purity of the final product can be verified by High-Performance Liquid Chromatography (HPLC).
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Reactions of 1-Methylhydantoin
1-Methylhydantoin can undergo various chemical transformations, making it a useful building block in organic synthesis. It can be used as a reactant for the synthesis of:
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Selective angiotensin II AT2 receptor agonists.
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Allosteric glucokinase activators.
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Hydantoin derivatives with antiproliferative activity.
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Thiohydantoins.
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P2X7 receptor antagonists.
Biological Significance and Signaling Pathways
Metabolism of 1-Methylhydantoin
In mammals, 1-Methylhydantoin is known to be a metabolite. A major metabolic pathway involves a series of oxidative transformations.[1] This pathway is significant as it represents a route for the clearance of this compound from the body.
The metabolic pathway of 1-Methylhydantoin is depicted in the following diagram:
Toxicological Profile
Studies have shown that 1-Methylhydantoin can exhibit cytotoxicity, particularly towards renal cells. It has been found to induce apoptosis in human renal proximal tubular cells in vitro.[3] This is of particular relevance in the context of uremia, where 1-Methylhydantoin can be produced by bacterial creatinine (B1669602) deaminase in the gut.[3]
The experimental workflow for assessing the cytotoxicity of 1-Methylhydantoin is outlined below:
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of 1-Methylhydantoin.
Determination of Physicochemical Properties
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Instrument: A calibrated differential scanning calorimeter.
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Sample Preparation: A small amount of purified 1-Methylhydantoin (typically 1-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.
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Procedure:
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Record the heat flow as a function of temperature.
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The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion can be calculated from the area of the melting peak.
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Experimental Protocol: Determination of Solubility
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Materials: 1-Methylhydantoin, desired solvents (e.g., water, methanol, DMSO), small test tubes or vials, vortex mixer, analytical balance.
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Procedure (Qualitative):
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Place a small, known amount of 1-Methylhydantoin (e.g., 10 mg) into a test tube.
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Add a small volume of the solvent (e.g., 1 mL) and vortex the mixture for a set period (e.g., 1-2 minutes).
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Visually inspect the solution for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.
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Procedure (Quantitative - Shake-Flask Method):
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Prepare a saturated solution by adding an excess amount of 1-Methylhydantoin to a known volume of the solvent in a sealed vial.
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Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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Allow any undissolved solid to settle.
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Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
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Determine the concentration of 1-Methylhydantoin in the filtrate using a suitable analytical technique, such as HPLC with a calibration curve.
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Spectroscopic Analysis
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve an appropriate amount of 1-Methylhydantoin (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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¹H NMR Analysis:
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Acquire a ¹H NMR spectrum.
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Expected signals: a singlet for the N-methyl protons (CH₃) and a singlet for the methylene (B1212753) protons (CH₂). The chemical shifts will be dependent on the solvent used.
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¹³C NMR Analysis:
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Acquire a ¹³C NMR spectrum.
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Expected signals: a signal for the N-methyl carbon, a signal for the methylene carbon, and two signals for the carbonyl carbons.
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Data Processing: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Experimental Protocol: Infrared (IR) Spectroscopy
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Instrument: A Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation:
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Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
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Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
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Procedure:
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Obtain a background spectrum of the empty sample compartment or the KBr pellet.
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Place the sample in the spectrometer and acquire the sample spectrum.
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The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
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Expected Absorptions:
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N-H stretching vibrations.
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C-H stretching vibrations (from the methyl and methylene groups).
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C=O stretching vibrations (two distinct carbonyl bands are expected).
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C-N stretching vibrations.
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Experimental Protocol: Mass Spectrometry (MS)
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Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. For ESI, the solution is directly infused into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
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Procedure:
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Introduce the sample into the mass spectrometer.
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Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
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Expected Results:
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The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 1-Methylhydantoin (114.10 g/mol ).
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Characteristic fragment ions resulting from the fragmentation of the molecular ion.
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Conclusion
1-Methylhydantoin is a molecule with a rich chemical and biological profile. Its well-defined structure and properties make it a valuable subject for both fundamental and applied research. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of 1-Methylhydantoin. As research in areas such as metabolomics and drug discovery continues to evolve, a thorough understanding of this compound and its derivatives will undoubtedly contribute to new scientific advancements.
